molecular formula C12H7FN2O3 B2516962 4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine CAS No. 1261589-39-2

4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine

Cat. No.: B2516962
CAS No.: 1261589-39-2
M. Wt: 246.197
InChI Key: XFXYOZGVSIULFM-UHFFFAOYSA-N
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Description

4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine is a chemical compound offered for research and development purposes. It is presented as a solid and should be stored in a cool, dry environment. RESEARCH APPLICATIONS This compound is designed for use in organic synthesis and drug discovery research. Its structure incorporates both a pyridine heterocycle and a 2-fluoro-5-nitrophenyl group, which may be of interest in the development of new pharmaceutical agents or as a building block for more complex molecules . The pyridine ring is a common motif in many commercial compounds, including agrochemicals, pharmaceuticals, and vitamins . The specific molecular framework suggests potential utility as an intermediate in synthesizing ligands for various biological targets. HANDLING AND SAFETY This chemical is not intended for diagnostic or therapeutic uses. It is the responsibility of the purchaser to ensure safe handling practices are followed. Consult the Safety Data Sheet (SDS) for detailed hazard and handling information before use. NOTE The specific physicochemical properties, spectral data, and biological activity of this exact compound are not fully characterized in the widely available scientific literature. Researchers are advised to conduct their own thorough characterization and validation for specific applications.

Properties

IUPAC Name

(2-fluoro-5-nitrophenyl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O3/c13-11-2-1-9(15(17)18)7-10(11)12(16)8-3-5-14-6-4-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXYOZGVSIULFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)C2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine typically involves the following steps:

    Nitration: The starting material, 2-fluorobenzene, undergoes nitration to introduce a nitro group at the 5-position, yielding 2-fluoro-5-nitrobenzene.

    Acylation: The nitrated compound is then subjected to Friedel-Crafts acylation using pyridine-4-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This step results in the formation of this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: 4-[(2-Amino-5-nitrophenyl)carbonyl]pyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyridine ring.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including:

  • Reduction : The nitro group can be reduced to an amino group.
  • Substitution : The fluorine atom can be replaced with other nucleophiles.
  • Oxidation : The pyridine ring can undergo oxidation reactions.
Reaction TypeConditionsMajor Products
ReductionH₂, Pd/C4-[(2-Amino-5-nitrophenyl)carbonyl]pyridine
SubstitutionNucleophiles + BaseVarious substituted derivatives
OxidationKMnO₄Oxidized derivatives of the pyridine ring

Biology

4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine is being investigated as a biochemical probe , potentially useful in studying enzyme interactions due to its ability to bind selectively to specific molecular targets. This property may facilitate research into various biochemical pathways and mechanisms.

Medicine

The compound has shown promise in medicinal chemistry, particularly for:

  • Antimicrobial Activity : Similar compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the nitro group suggests potential applications in developing new antibiotics.
    • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.22 μg/mL against pathogens like Staphylococcus aureus.
  • Anticancer Properties : Initial studies indicate that derivatives could inhibit cancer cell proliferation, potentially through apoptosis induction mechanisms.

Case Study 1: Antimicrobial Efficacy

In vitro studies on derivatives of this compound demonstrated notable antimicrobial activity. For example, modifications leading to lower MIC values were linked to enhanced efficacy against resistant bacterial strains.

Case Study 2: Antitumor Activity

Research involving related compounds has shown that they can significantly inhibit the growth of cancer cells (e.g., A431 vulvar epidermal carcinoma cells). The mechanism identified involves the activation of caspase pathways, suggesting potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural features and properties of 4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine with analogous pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₁₂H₇FN₂O₃* ~245.20 (calculated) 2-Fluoro, 5-nitro on phenyl; carbonyl bridge Predicted high polarity, moderate lipophilicity, potential bioactivity
4-(3-Fluoro-5-nitrophenyl)pyridine C₁₁H₇FN₂O₂ 218.18 3-Fluoro, 5-nitro on phenyl Lower steric hindrance; nitro at meta-position affects electronic distribution
2-Amino-4-(2-chloro-5-phenylpyridin-3-yl) derivatives C₂₃H₁₈ClN₃ (example) 466–545 Chloro, substituted phenyl, amino High melting points (268–287°C); IR and NMR data confirm planar aromatic systems
4-(2-Fluorophenyl)-hexahydrocycloocta[b]pyridine C₁₉H₂₁FN₂O 316.39 Fluorophenyl, methoxy, cyclic system Enhanced rigidity due to cyclooctane ring; hydrogen bonding in crystal lattice

*Calculated based on structural analogs.

Key Observations:
  • Substituent Position: The 2-fluoro-5-nitro substitution in the target compound creates distinct electronic effects compared to 3-fluoro-5-nitro isomers (e.g., compound from ).
  • Carbonyl Bridge: The carbonyl group enhances conjugation between the pyridine and phenyl rings, likely increasing stability and altering UV-Vis absorption profiles compared to non-carbonyl analogs .

Physicochemical and Spectroscopic Data

  • Melting Points : Chloro-substituted pyridines (e.g., ) exhibit higher melting points (268–287°C) due to stronger intermolecular forces, whereas fluoro-nitro derivatives like the target compound may have lower melting points (predicted 150–200°C) due to reduced symmetry .
  • Spectroscopy : IR spectra of similar compounds show carbonyl stretching bands at ~1650–1700 cm⁻¹, while ¹H NMR chemical shifts for pyridine protons typically appear at δ 7.5–8.5 ppm .

Biological Activity

4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine is a chemical compound characterized by a pyridine ring substituted with a carbonyl group linked to a 2-fluoro-5-nitrophenyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains, attributed to the presence of the nitro group.

Structural Characteristics

The structure of this compound includes:

  • Pyridine Ring : A six-membered aromatic heterocycle containing one nitrogen atom.
  • Carbonyl Group : A functional group (C=O) that can participate in various chemical reactions.
  • Nitrophenyl Moiety : A phenyl ring substituted with a nitro group, which is known for its electron-withdrawing properties.

Table 1: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Aspects
4-(Fluorophenyl)carbonylpyridineFluorophenyl instead of nitrophenylGenerally less reactive due to lack of nitro group
3-(Nitrophenyl)carbonylpyridineNitrophenyl at position 3Different positional effects on reactivity
N'-[(E)-(2-fluoro-5-nitrophenyl)methylidene]pyridineContains an imine linkagePotentially different reactivity patterns

Biological Activity

The biological activity of this compound has not been extensively documented. However, compounds with similar structures have shown significant pharmacological properties. The presence of the nitro group suggests potential antimicrobial and anticancer activities, as nitrophenyl derivatives are often explored for these properties.

Mechanistic Studies

Current research indicates that the specific mechanisms of action for this compound remain unclear. However, studies on structurally related compounds suggest that the electron-withdrawing nature of the nitro group may enhance interactions with biological targets, potentially influencing enzyme inhibition or receptor binding.

Table 2: Summary of Biological Activities from Related Compounds

CompoundActivity TypeObserved Effects
Nitro-substituted benzene derivativesAnticancerInduction of apoptosis in cancer cells
Fluorinated pyridinesAntimicrobialInhibition of bacterial growth
Pyridine derivativesEnzyme inhibitionCompetitive inhibition in various assays

Future Directions

Further research is required to elucidate the specific biological effects and mechanisms of action for this compound. Potential areas for investigation include:

  • In vitro and in vivo studies to assess cytotoxicity and antimicrobial efficacy.
  • Structure-activity relationship (SAR) studies to determine how modifications affect biological activity.
  • Mechanistic studies focusing on enzyme interactions and signaling pathways influenced by this compound.

Q & A

Q. What are the established synthetic routes for 4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling reactions between pyridine derivatives and fluorinated nitrobenzene precursors. A representative method includes:

  • Step 1: Reacting 2-fluoro-5-nitrobenzoyl chloride with a pyridine derivative (e.g., 4-aminopyridine) in a polar aprotic solvent (e.g., DMF or THF) under reflux.
  • Step 2: Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient.
  • Optimization Parameters:
    • Temperature: 80–100°C (to balance reaction rate and side-product formation).
    • Catalyst: Use of NaHCO₃ or Et₃N to neutralize HCl byproducts (improves yield by 15–20%) .
    • Solvent Choice: Ethanol or THF for better solubility of intermediates .

Q. How is the structural characterization of this compound performed, and what crystallographic parameters are critical?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystal Growth: Slow evaporation of a saturated solution in DCM/hexane at 4°C.

  • Data Collection: Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 93–100 K to minimize thermal motion .

  • Unit Cell Parameters (Example):

    Space Groupa (Å)b (Å)c (Å)θ Range (°)Completeness (%)
    P2₁2₁2₁7.438.4421.5828.05–30.3297.7–97.9
  • Refinement: SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding networks .

Q. What analytical techniques are used to confirm purity and functional groups?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to verify aromatic protons (δ 8.1–8.9 ppm) and carbonyl groups (δ 165–170 ppm).
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 275.06).
  • FT-IR: Peaks at 1700–1680 cm⁻¹ (C=O stretch) and 1520–1480 cm⁻¹ (NO₂ asymmetric stretch) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as low completeness or high R-factors?

Methodological Answer:

  • Data Completeness: Ensure >95% completeness by collecting data to a resolution of 0.84 Å and using multi-scan corrections (e.g., SADABS) .
  • High R-Factors: Refine using SHELXL with restraints on anisotropic displacement parameters and hydrogen bonding. For example, C—H⋯O/N interactions can stabilize supramolecular dimers (d = 2.73–3.61 Å) .
  • Redundancy: Aim for redundancy >4.0 to improve signal-to-noise ratios .

Q. What computational methods are employed to predict electronic properties and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT): B3LYP/6-31G* level for geometry optimization and frontier orbital analysis (e.g., HOMO-LUMO gap ≈ 4.1 eV) .
  • Molecular Docking: Autodock Vina to simulate binding to kinase targets (e.g., binding affinity ΔG = −8.2 kcal/mol) .
  • Reactivity Under Acidic Conditions: MD simulations predict nitro group reduction to amines at pH < 3 .

Q. How can pharmacological targets (e.g., kinases) be identified for this compound?

Methodological Answer:

  • Kinase Inhibition Assays: Use ADP-Glo™ assays to measure IC₅₀ values against a panel of 50 kinases (e.g., EGFR, VEGFR2).
  • Cellular Uptake Studies: Fluorescence tagging (e.g., BODIPY derivatives) to track subcellular localization in HeLa cells .
  • SAR Analysis: Compare with analogs lacking the nitro group to determine critical pharmacophores .

Q. What strategies are used to resolve enantiomers or confirm absolute configuration?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers (retention times: 12.3 min vs. 14.7 min).
  • Anomalous Dispersion in XRD: Refine Flack parameter (x ≈ 0.02) to confirm absolute configuration .

Q. How do intermolecular interactions influence crystal packing and stability?

Methodological Answer:

  • π–π Stacking: Centroid distances of 3.61 Å between pyridine rings stabilize lamellar networks .
  • Hydrogen Bonding: C—H⋯O interactions (d = 2.54 Å) form cyclic dimers, contributing to melting points >200°C .

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